molecular formula C14H10BrN5OS2 B328740 1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)THIOUREA

1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)THIOUREA

Cat. No.: B328740
M. Wt: 408.3 g/mol
InChI Key: GTYXLPIKTCHWKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)THIOUREA is a complex organic compound that features a bromine atom, a benzothiadiazole ring, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)THIOUREA typically involves multiple stepsThe final step often involves the coupling of the nicotinamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)THIOUREA can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, 1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)THIOUREA is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development .

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)THIOUREA involves its interaction with specific molecular targets. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide
  • 5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide
  • 4-bromo-2,1,3-benzothiadiazole

Uniqueness

Compared to similar compounds, 1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)THIOUREA stands out due to its unique combination of functional groupsIts specific structure also imparts unique electronic properties, making it particularly useful in materials science and medicinal chemistry .

Properties

Molecular Formula

C14H10BrN5OS2

Molecular Weight

408.3 g/mol

IUPAC Name

5-bromo-N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]pyridine-3-carboxamide

InChI

InChI=1S/C14H10BrN5OS2/c1-7-2-3-10-12(20-23-19-10)11(7)17-14(22)18-13(21)8-4-9(15)6-16-5-8/h2-6H,1H3,(H2,17,18,21,22)

InChI Key

GTYXLPIKTCHWKI-UHFFFAOYSA-N

SMILES

CC1=C(C2=NSN=C2C=C1)NC(=S)NC(=O)C3=CC(=CN=C3)Br

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)NC(=S)NC(=O)C3=CC(=CN=C3)Br

Origin of Product

United States

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